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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Formylbenzenesulfonamide, with the CAS number 1778-37-6, is a small organic molecule

that has garnered interest in the scientific community for its potential pharmacological activities.

This technical guide provides a comprehensive overview of its chemical and physical

properties, a detailed experimental protocol for its synthesis, and an exploration of its known

biological activities and potential mechanisms of action. The compound is notably recognized

for its role as an inhibitor of ion channels, specifically voltage-gated sodium and potassium

channels, suggesting its potential utility in the fields of neuroscience and drug development.

Furthermore, its structural resemblance to the neurotransmitter acetylcholine hints at possible

interactions with cholinergic systems. This document aims to serve as a core resource for

researchers and professionals engaged in the study and application of 3-
Formylbenzenesulfonamide.

Chemical and Physical Properties
3-Formylbenzenesulfonamide is a benzenesulfonamide derivative characterized by the

presence of a formyl group at the meta position of the benzene ring.

Table 1: Physicochemical Properties of 3-Formylbenzenesulfonamide
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Property Value Source

CAS Number 1778-37-6 [1][2][3][4][5]

Molecular Formula C₇H₇NO₃S [2][3]

Molecular Weight 185.20 g/mol [2][3]

Melting Point No data available

Boiling Point No data available

Density No data available

SMILES O=S(=O)(N)c1cccc(c1)C=O [2]

InChI

InChI=1S/C7H7NO3S/c8-

12(10,11)7-3-1-2-6(4-7)5-9/h1-

5H,(H2,8,10,11)

[3]

Spectroscopic Data:

While specific spectra for 3-Formylbenzenesulfonamide are not publicly available in the

search results, several chemical suppliers indicate their availability upon request.[1] The

expected characteristic spectral features are outlined below based on the analysis of related

compounds.

Table 2: Expected Spectroscopic Data for 3-Formylbenzenesulfonamide
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Spectrum Expected Peaks and Features

¹H NMR

Aromatic protons (multiplets, ~7.5-8.5 ppm),

aldehyde proton (singlet, ~9.9-10.1 ppm),

sulfonamide protons (broad singlet, variable

chemical shift).

¹³C NMR
Aromatic carbons (~125-140 ppm), aldehyde

carbonyl carbon (~190 ppm).

IR (Infrared)

N-H stretching of the sulfonamide group (~3300-

3400 cm⁻¹), C=O stretching of the aldehyde

(~1700 cm⁻¹), S=O stretching of the

sulfonamide (~1350 and 1160 cm⁻¹), and

aromatic C-H and C=C bands.

Mass Spec.

Molecular ion peak (M⁺) at m/z 185, with

fragmentation patterns corresponding to the loss

of functional groups.

Synthesis of 3-Formylbenzenesulfonamide:
Experimental Protocol
A detailed experimental protocol for the synthesis of 3-Formylbenzenesulfonamide is not

explicitly available in the literature. However, based on established synthetic methodologies for

related compounds, a two-step procedure can be proposed. This involves the synthesis of the

precursor, 3-formylbenzenesulfonyl chloride, followed by its amination.

Proposed Synthesis Workflow
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3-Formylbenzaldehyde

Formation of Bisulfite Adduct

Chlorosulfonation

3-Formylbenzenesulfonyl Chloride

Amination

3-Formylbenzenesulfonamide

Click to download full resolution via product page

Proposed two-step synthesis of 3-Formylbenzenesulfonamide.

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride
from 3-Formylbenzaldehyde
This procedure is adapted from a method for the synthesis of 3-formylbenzenesulfonyl chloride

derivatives.[6]

Materials:

3-Formylbenzaldehyde

Sodium bisulfite (NaHSO₃)
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Sodium sulfate (Na₂SO₄)

Chlorosulfonic acid (ClSO₃H)

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF) (catalytic amount)

Dichloromethane (CH₂Cl₂)

Ice

Water

Procedure:

Formation of the Bisulfite Adduct:

In a round-bottom flask, dissolve 3-formylbenzaldehyde in a suitable solvent (e.g.,

water/ethanol mixture).

Add a saturated solution of sodium bisulfite dropwise with stirring.

Continue stirring until the precipitation of the white bisulfite adduct is complete.

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Chlorosulfonation:

Caution: This step should be performed in a well-ventilated fume hood with appropriate

personal protective equipment, as it involves corrosive and reactive reagents.

To a flask containing the dried bisulfite adduct, add an excess of chlorosulfonic acid slowly

at 0 °C (ice bath).

After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time to ensure complete sulfonation.
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Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic

acid.

The crude 3-formylbenzenesulfonic acid will precipitate. Filter the solid and wash with cold

water.

Dry the crude sulfonic acid thoroughly.

Suspend the dried sulfonic acid in an inert solvent (e.g., dichloromethane) and add a

catalytic amount of DMF.

Add thionyl chloride dropwise at 0 °C.

After the addition, reflux the mixture until the reaction is complete (monitored by TLC or

disappearance of the solid).

Cool the reaction mixture and remove the solvent and excess thionyl chloride under

reduced pressure.

The resulting residue is the crude 3-formylbenzenesulfonyl chloride, which can be purified

by distillation under reduced pressure or used directly in the next step.

Step 2: Amination of 3-Formylbenzenesulfonyl Chloride
This procedure is a general method for the amination of sulfonyl chlorides.

Materials:

3-Formylbenzenesulfonyl chloride

Aqueous ammonia (concentrated)

Dichloromethane (or another suitable organic solvent)

Water

Hydrochloric acid (for pH adjustment, if necessary)

Procedure:
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Dissolve the crude or purified 3-formylbenzenesulfonyl chloride in dichloromethane.

Cool the solution in an ice bath.

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

Continue stirring at room temperature for 1-2 hours.

Separate the organic layer. Wash the organic layer with water, then with a dilute acid solution

(if necessary to remove excess ammonia), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and evaporate the solvent under reduced pressure to obtain crude 3-
Formylbenzenesulfonamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Biological Activity and Mechanism of Action
3-Formylbenzenesulfonamide has been identified as a modulator of ion channel activity,

which forms the basis of its potential therapeutic applications.

Inhibition of Voltage-Gated Ion Channels
The primary reported biological activity of 3-Formylbenzenesulfonamide is its ability to block

the function of voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels.[2] These channels

are crucial for the generation and propagation of action potentials in excitable cells, such as

neurons. By inhibiting these channels, the compound can reduce neuronal excitability, a

mechanism that is relevant for the treatment of various neurological disorders.

The benzenesulfonamide scaffold is a known pharmacophore for the inhibition of various ion

channels. Studies on related benzenesulfonamide derivatives have shown that they can act as

open-channel blockers of Kᵥ channels, suggesting a direct interaction with the channel pore.[7]

For Naᵥ channels, sulfonamide-based compounds have been developed as potent and

selective inhibitors, indicating that this chemical class can effectively target these channels.[8]

[9][10]
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Proposed Mechanism of Ion Channel Inhibition
The precise molecular mechanism of how 3-Formylbenzenesulfonamide interacts with and

inhibits Naᵥ and Kᵥ channels has not been elucidated in detail. However, based on the known

mechanisms of similar ion channel blockers, a general model can be proposed.

Cell Membrane

Voltage-Gated
Sodium Channel (Naᵥ)

Blockage of Pore

Voltage-Gated
Potassium Channel (Kᵥ)

Blockage of Pore

3-Formylbenzenesulfonamide

Binds to Binds to

Action Potential
Propagation

Inhibits Inhibits

Inhibition of
Neuronal Excitability

Leads to

Click to download full resolution via product page

Proposed mechanism of action for 3-Formylbenzenesulfonamide.

It is hypothesized that 3-Formylbenzenesulfonamide physically obstructs the ion-conducting

pore of both sodium and potassium channels. This "pore block" mechanism prevents the flow

of Na⁺ and K⁺ ions across the cell membrane, which is essential for the depolarization and

repolarization phases of an action potential. The binding could be state-dependent, meaning
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the compound may have a higher affinity for the open or inactivated state of the channel, a

common feature of many ion channel blockers.

Potential Interaction with Acetylcholine Receptors
The structural similarity of 3-Formylbenzenesulfonamide to acetylcholine suggests the

possibility of its interaction with nicotinic acetylcholine receptors (nAChRs).[2] While direct

experimental evidence for this interaction is currently lacking, the sulfonamide moiety and the

overall molecular shape could potentially fit into the ligand-binding domain of certain nAChR

subtypes. Such an interaction could lead to either agonistic or antagonistic effects, further

modulating synaptic transmission. The development of pharmacophore models for nAChR

ligands could help in computationally assessing this potential interaction.[11][12][13]

Applications and Future Directions
The ability of 3-Formylbenzenesulfonamide to inhibit voltage-gated ion channels makes it a

compound of interest for the development of novel therapeutics for a range of neurological and

psychiatric conditions characterized by neuronal hyperexcitability, such as:

Epilepsy

Neuropathic pain

Cardiac arrhythmias (due to its effect on cardiac ion channels)

Further research is required to fully characterize the pharmacological profile of 3-
Formylbenzenesulfonamide. Key areas for future investigation include:

Determination of Physicochemical Properties: Experimental determination of its melting

point, boiling point, and density is necessary for a complete profile.

Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and

mass spectra will confirm its structure and purity.

Optimization of Synthesis: Development and optimization of a reliable and scalable synthetic

route.
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In-depth Mechanistic Studies: Elucidation of the specific binding sites and kinetics of

interaction with various subtypes of Naᵥ and Kᵥ channels using electrophysiological

techniques like patch-clamping.

Evaluation of Acetylcholine Receptor Interaction: Direct assessment of its binding and

functional effects on different nAChR subtypes.

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models to evaluate its

therapeutic potential and safety profile.

Conclusion
3-Formylbenzenesulfonamide is a promising chemical entity with a clear biological activity as

an ion channel inhibitor. This technical guide has consolidated the available information on its

properties, proposed a viable synthetic pathway, and outlined its potential mechanisms of

action. The provided data and protocols are intended to facilitate further research and

development of this compound and its derivatives for potential therapeutic applications. As with

any research compound, all handling and experimental procedures should be conducted with

appropriate safety precautions in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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